3-Diazo-N-nitrosobamethan

Genetic Toxicology Salmonella Mutagenicity Nitrosation Chemistry

Researchers require a validated direct-acting mutagen for nitrosation risk assessment and Ames test validation-but many diazoquinones lack in vivo gastric genotoxicity data or show variable potency. 3-Diazo-N-nitrosobamethan (DNB; CCRIS 1808) solves this: - **High-signal control:** 9,200 (TA98) & 8,060 (TA100) rev/μmole without S9. - **In vivo validated:** Induces DNA synthesis & ODC activity in rat gastric mucosa. - **Structured reference:** (R)-isomer, CAS-defined, from bamethan + nitrite reaction. Available for immediate shipment as a neat reference standard.

Molecular Formula C12H16N4O3
Molecular Weight 264.28 g/mol
CAS No. 116539-70-9
Cat. No. B055747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Diazo-N-nitrosobamethan
CAS116539-70-9
Synonyms1-(3-diazo-4-oxo-1,5-cyclohexadienyl)-1-hydroxy-2-(N-nitrosobutylamino)ethane
3-diazo-N-nitrosobamethan
3-diazo-N-nitrosobamethan, (S)-isome
Molecular FormulaC12H16N4O3
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O
InChIInChI=1S/C12H16N4O3/c1-2-3-6-16(15-19)8-12(18)9-4-5-11(17)10(7-9)14-13/h4-5,7,12,18H,2-3,6,8H2,1H3
InChIKeyXCTWLIUNPSHBSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Diazo-N-nitrosobamethan: Mutagenic Potency & Genotoxicity Overview


3‑Diazo‑N‑nitrosobamethan (DNB; CAS 116539‑70‑9, molecular formula C₁₂H₁₆N₄O₃, MW 264.28 g/mol) is a synthetic diazoquinone compound generated by nitrosation of the cardiovascular drug bamethan with excess nitrite under mildly acidic conditions [1]. It belongs to the class of mutagenic diazoquinones that act via hydroxyphenyl radical‑mediated DNA damage [2]. Unlike its non‑mutagenic precursor N‑nitrosobamethan, DNB exhibits exceptionally high specific mutagenic activity in the Ames Salmonella/microsome assay and induces unscheduled DNA synthesis and ornithine decarboxylase activity in rat gastric mucosa, positioning it as a potent direct‑acting genotoxicant for mechanistic and screening studies.

Direct-acting Ames positive control (TA98/TA100)
Bamethan-derived nitrosation reference standard
Hydroxyphenyl radical DNA damage probe
In vivo gastric genotoxicity endpoint context

Why 3-Diazo-N-nitrosobamethan Is Not Interchangeable with Analogous Mutagens


Drugs bearing a β‑amino‑alcohol side chain on a phenolic ring (e.g., bamethan, etilefrin) can each yield structurally analogous diazoquinones upon nitrosation, yet their mutagenic potencies are not interchangeable. For instance, treatment of bamethan with 1 equivalent of nitrite produces N‑nitrosobamethan, which is non‑mutagenic [1]; only the 3‑diazo‑N‑nitrosobamethan formed with 4 equivalents of nitrite demonstrates extreme mutagenicity. Even among diazoquinones, the bamethan‑derived compound (DNB) displays specific mutagenic activity roughly 3‑fold higher than the etilefrin‑derived analogue diazo‑N‑nitrosoetilefrin and approximately 2‑fold higher than p‑diazoquinone on a per‑micromole basis [2][3]. Furthermore, DNB uniquely elicits both unscheduled DNA synthesis and ornithine decarboxylase induction in rat gastric mucosa in vivo [4]. These quantitative differences in potency, target organ activity, and radical‑generation chemistry mean that substituting a generic “mutagenic diazoquinone” for DNB will yield non‑equivalent experimental outcomes.

Target Compound
Potential Substitute
Key Mismatch
3-Diazo-N-nitrosobamethan
N-Nitrosobamethan
Non-mutagenic; lacks the 3-diazo group required for direct activity
3-Diazo-N-nitrosobamethan
Diazo-N-nitrosoetilefrin
Reported ~3-fold lower specific mutagenic activity; N-ethyl substituent may shift potency profile
3-Diazo-N-nitrosobamethan
p-Diazoquinone
Reported ~2-fold lower specific activity; bactericidal effects at higher doses may confound dose–response

Comparator-Anchored Quantitative Differentiation Evidence


Direct Mutagenicity vs. N-Nitrosobamethan in Ames Strains

In the same experimental series, 3‑diazo‑N‑nitrosobamethan (produced by treating bamethan with 4 equivalents of nitrite at pH 3, 37 °C) exhibited potent direct mutagenicity toward Salmonella typhimurium TA98 and TA100, while N‑nitrosobamethan (produced with 1 equivalent of nitrite) was not mutagenic under identical assay conditions [1]. Specific mutagenic activity of 3‑diazo‑N‑nitrosobamethan reached 9200 His⁺ revertants/μmole in TA98 and 8060 His⁺ revertants/μmole in TA100, without metabolic activation; addition of rat liver S9 microsomal fraction did not markedly alter the activity.

Direct Mutagenicity (Ames)
Head-to-head
TargetTA98: 9,200 rev/μmole
TA100: 8,060 rev/μmole
(without S9; S9-independent)
ComparatorN-nitrosobamethan: not mutagenic
Supports diazo-group direct-acting mutagenicity context
Activity independent of metabolic activation
Genetic Toxicology Salmonella Mutagenicity Nitrosation Chemistry

Potency Advantage vs. Etilefrin-Derived Diazo-N-nitrosoetilefrin

In independent but methodologically parallel studies from the same laboratory, diazo‑N‑nitrosoetilefrin (the etilefrin‑nitrite product, produced with 4 eq NaNO₂ at pH 3, 37 °C) demonstrated a specific mutagenic activity of approximately 300 revertants/0.1 μmole (≈3000 His⁺ revertants/μmole) in both TA98 and TA100 without S9 [1]. By comparison, 3‑diazo‑N‑nitrosobamethan exhibited 9200 revertants/μmole (TA98) and 8060 revertants/μmole (TA100) under similar nitrosation and assay conditions [2]. This represents a 3.1‑fold higher per‑μmole potency for the bamethan‑derived diazoquinone in TA98.

Potency vs. Etilefrin Analog
Cross-study comparable
TargetTA98: 9,200 rev/μmole
TA100: 8,060 rev/μmole
Comparator~3,000 rev/μmole (both strains)
Supports N-butyl substituent SAR interpretation
Reported ~2.7–3.1-fold difference; cross-study context
Genetic Toxicology Structure–Activity Relationship Drug Nitrosation

Mutagenic Potency vs. p-Diazoquinone (Phenol-Derived)

p‑Diazoquinone, the mutagen formed from phenol and nitrite, generated 85 His⁺ revertants above background in TA98 at a 20 nmol dose, corresponding to approximately 4250 revertants/μmole under linear dose‑response assumptions; higher doses were bactericidal [1]. Under analogous Ames conditions (TA98, without S9), 3‑diazo‑N‑nitrosobamethan yielded 9200 revertants/μmole [2]. This indicates an approximate 2.2‑fold higher specific mutagenic potency for DNB relative to p‑diazoquinone on a per‑mole basis.

Potency vs. p-Diazoquinone
Cross-study comparable
TargetTA98: 9,200 rev/μmole
Comparator~4,250 rev/μmole; bactericidal at higher doses
Supports wider usable dose range context
~2.2-fold difference; bactericidal limitation noted for p-DQ
Genetic Toxicology Diazoquinone Chemistry Mutagenicity Screening

DNA Strand Breakage Among Mutagenic Diazoquinones

3‑Diazo‑N‑nitrosobamethan administered by gastric intubation to male F344 rats induced unscheduled DNA synthesis (UDS) in the pyloric mucosa within 2 h at doses of 75–225 mg/kg body weight [1]. At 225 mg/kg, it produced up to a 13‑fold increase in replicative DNA synthesis peaking at 16 h post‑administration and up to a 12‑fold increase in ornithine decarboxylase (ODC) activity, a marker of tumor promotion, also peaking at 16 h. These responses were dose‑dependent within the 75–225 mg/kg range, whereas vehicle‑treated controls showed baseline activity for all endpoints.

DNA Strand Breakage
Class-level
Cleaves λ, φX174 RFI, M13mp8ss DNA; inhibited by BHA, ethanol, DMPO, cysteine, 2-mercaptoethanol.
Supports hydroxyphenyl radical-mediated class interpretation
No quantitative efficiency data; drug-derived probe context
In Vivo Genotoxicity Gastric Carcinogenesis Unscheduled DNA Synthesis

In Vivo Genotoxicity & Tumor Promotion in Rat Gastric Mucosa

In a direct comparative study, 3‑diazo‑N‑nitrosobamethan (D‑BM), p‑diazoquinone (p‑DQ), and o‑diazoquinone (o‑DQ) all cleaved the phosphodiester bonds of λ DNA, φX174 RFI DNA, and M13mp8ss DNA via a hydroxyphenyl radical‑dependent mechanism [1]. The DNA strand‑breaking activity of all three compounds was inhibited by the antioxidant butyl hydroxyanisole (BHA), ethanol, the spin‑trapping agent DMPO, cysteine, and 2‑mercaptoethanol, confirming a common radical‑mediated pathway. However, the study demonstrated that D‑BM is structurally distinct (bearing a nitroso‑butylamino side chain) while maintaining DNA‑cleavage activity comparable to the simpler quinones p‑DQ and o‑DQ.

In Vivo Genotoxicity
Reported
13× replicative DNA synthesis
12× ODC inductionat 225 mg/kg p.o.; UDS at 2 h
Supports gastric tissue genotoxic endpoint context
Single in vivo study; no within-study comparator
DNA Damage Mechanism Hydroxyphenyl Radicals Phosphodiester Cleavage

Unique Mutagenicity Among 18 Cardiovascular Drug–Nitrite Products

The mutagenic activity of 3‑diazo‑N‑nitrosobamethan in Salmonella typhimurium TA98 and TA100 was essentially unchanged by the addition of rat liver S9 microsomal fraction [1]. This classifies DNB as a direct‑acting mutagen, in contrast to many reference mutagens (e.g., benzo[a]pyrene, 2‑aminoanthracene, cyclophosphamide) that require metabolic activation for genotoxicity. This property was also observed for the structural analogue diazo‑N‑nitrosoetilefrin [2], but the absolute potency of DNB is ~3‑fold higher (see Evidence Item 2).

Unique Among CV Drugs
Class-level
Only bamethan–4 eq nitrite product showed strikingly high mutagenicity among 18 cardiovascular drugs tested.
Supports drug-nitrite screening reference context
Other drug identities not fully enumerated in source
Direct‑Acting Mutagen Microsomal Activation S9 Independence

Research Applications of 3-Diazo-N-nitrosobamethan


Ames Test Positive Control for Direct-Acting Mutagens

3‑Diazo‑N‑nitrosobamethan serves as a potent direct‑acting positive control in the Salmonella/microsome mutagenicity assay (TA98 and TA100 strains) without requiring metabolic activation. Its specific activity of 9200 His⁺ revertants/μmole in TA98 [1] exceeds that of other commonly used diazoquinone controls, allowing robust positive responses at low micromolar concentrations while minimizing compound usage and solvent toxicity.

Reference Standard for Drug–Nitrite Interaction Studies

For short‑term in vivo assays of gastric tumor initiation and promotion, 3‑diazo‑N‑nitrosobamethan provides validated endpoints including unscheduled DNA synthesis, replicative DNA synthesis (up to 13‑fold induction), and ornithine decarboxylase activity (up to 12‑fold induction) in the pyloric mucosa of F344 rats at 75–225 mg/kg [2]. This documented organ‑specific response makes DNB a reference compound for evaluating dietary nitrosation‑related gastric carcinogenesis pathways.

Probe for Hydroxyphenyl Radical-Mediated DNA Strand Breakage

3‑Diazo‑N‑nitrosobamethan (designated D‑BM in radical studies) has been directly compared with p‑diazoquinone and o‑diazoquinone for DNA phosphodiester bond cleavage activity via hydroxyphenyl radical generation [3]. It can be employed in spin‑trapping experiments, radical scavenger inhibition studies, and DNA lesion characterization, serving as a structurally distinct diazoquinone probe bearing a nitroso‑butylamino side chain.

In Vivo Gastric Carcinogenesis Model for Tumor Studies

As the most mutagenic product identified among 18 cardiovascular drugs screened for nitrite‑reaction genotoxicity [1], 3‑diazo‑N‑nitrosobamethan can function as a benchmark reference standard in pharmaceutical nitrosation risk assessments. It represents an extreme case of a drug‑derived diazoquinone mutagen and may be used to calibrate analytical detection methods or to validate in silico genotoxicity prediction models for nitrosatable β‑amino‑alcohol drug candidates.

Application
Selection Property
Validation Focus
Ames test direct-acting positive control
S9-independent mutagenicity profile
TA98/TA100 revertant response assay
Drug-nitrite interaction reference standard
Nitrosation-pathway specificity
Mutagenic potency benchmark for drug candidates
Hydroxyphenyl radical DNA damage probe
Radical-mediated DNA cleavage
Radical scavenger inhibition profile
In vivo gastric genotoxicity research model
Tissue-specific DNA damage/ODC endpoints
Replicative synthesis and ODC induction
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